molecular formula C8H5F3N2OS B2584828 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine CAS No. 2201013-62-7

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine

Cat. No.: B2584828
CAS No.: 2201013-62-7
M. Wt: 234.2
InChI Key: JOHKTFNRJLNKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged thieno[3,2-d]pyrimidine core, a scaffold recognized for its diverse biological activities and significant potential in developing anticancer therapeutics . The 2,2,2-trifluoroethoxy substitution at the 4-position is a critical functionalization that can enhance metabolic stability and influence binding affinity to biological targets. Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated potent and selective inhibition of key kinase targets, including FMS (CSF-1R) , EGFR, and Aromatase (ARO) . Research indicates that these inhibitors can induce apoptosis and cell cycle arrest in various cancer cell lines, such as breast adenocarcinoma (MCF-7 and MDA-MB-231), highlighting the scaffold's utility in oncology research . The structural features of this compound make it a versatile intermediate for synthesizing more complex molecules aimed at exploring new pathways in cancer biology and other disease areas. This product is intended for research and development applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKTFNRJLNKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring’s electron-deficient nature facilitates substitution at activated positions. Key examples include:

Position Reaction Type Conditions Outcome Reference
2- or 4-Displacement of halidesNaH/DMF, 0°C to RTIntroduction of aryl/alkyl groups via SNAr
7-Bromine substitutionSuzuki coupling with aryl boronic acidsFormation of biaryl derivatives

Example from literature:

  • In , 7-bromo-4-chloro-thieno[3,2-d]pyrimidine undergoes substitution with sodium hydride-activated intermediates to introduce trifluoroethoxy groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at halogenated positions:

Reaction Type Catalyst System Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7-Bromo derivatives7-Aryl/heteroaryl analogs70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Chloro derivatives4-Amino/alkylamino derivatives60–78%

Notably, the 7-bromo derivative (precursor to 4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine) participates in Suzuki reactions to install diverse aryl groups .

(a) Trifluoroethoxy Group Modifications

The trifluoroethoxy side chain exhibits limited reactivity under mild conditions but can be cleaved via:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 4-hydroxypyrimidine derivatives.

  • Radical Reactions : Photocatalytic trifluoromethylation to extend alkyl chains.

(b) Thiophene Ring Oxidation

The thiophene moiety undergoes selective oxidation:

  • mCPBA (meta-chloroperbenzoic acid) : Forms sulfoxide or sulfone derivatives, altering electronic properties for downstream reactivity.

Heterocyclic Annulation

The core structure serves as a scaffold for fused-ring systems:

Reagent Conditions Product Application
Enamines/KetonesCu catalysis, TEMPOPyrimidine-fused polycyclesAnticancer agents
α,β-Unsaturated ketoximesCuCl₂, 80°C2,4,6-Trisubstituted pyrimidinesKinase inhibitors

For instance, describes Cu-catalyzed annulation with ketones to generate polysubstituted pyrimidines.

Electrophilic Aromatic Substitution (EAS)

While the electron-deficient ring limits EAS, directed metalation strategies enable functionalization:

  • Directed Ortho-Metalation (DoM) : LDA (lithium diisopropylamide) directs substitution at the 5- or 6-positions for halogenation or carboxylation.

Biological Activity-Driven Modifications

Derivatives are tailored via:

  • Side Chain Elaboration : Introduction of morpholine, piperidine, or quinoline moieties to enhance target binding (e.g., EZH2 or EGFR inhibition) .

  • Prodrug Synthesis : Esterification of hydroxyl groups for improved bioavailability .

Mechanistic Insights

  • SNAr at 4-Position : The trifluoroethoxy group withdraws electron density, activating adjacent positions for nucleophilic attack .

  • Copper-Mediated Cyclization : Involves oxidative dehydrogenation and aromatization steps to form fused rings .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is in the development of anticancer agents. Several studies have demonstrated its efficacy against various cancer cell lines:

  • EZH2 Inhibition : A study synthesized thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. The most promising compound exhibited potent antitumor activity with an IC50 value of 0.55 μM against SU-DHL-6 cells while maintaining low toxicity against normal cells (CC50 = 15.09 μM) . This suggests that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance its anticancer properties.
  • EGFR Targeting : Research has shown that derivatives of thieno[3,2-d]pyrimidine can selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in many cancers. Compounds designed from this scaffold demonstrated IC50 values as low as 250 nM against EGFR L858R/T790M mutants . This selectivity indicates potential for targeted cancer therapies.
  • VEGFR-2 Inhibition : Another study focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives targeting VEGFR-2, a key player in tumor angiogenesis. These compounds showed significant cytotoxic effects against various cancer lines (HepG2 and MCF-7), with IC50 values ranging from 4.84 to 24.27 μM .

Kinase Inhibition

The compound has also been explored for its potential as a kinase inhibitor:

  • ATR Kinase Inhibition : A recent study identified novel ATR inhibitors based on the thieno[3,2-d]pyrimidine scaffold. One compound exhibited an IC50 value of 1.5 nM against ATR kinase and showed promising in vivo antitumor efficacy without significant toxicity . This highlights the compound's potential in targeting DNA damage response pathways in cancer therapy.

Agricultural Applications

Beyond medicinal uses, thieno[3,2-d]pyrimidine derivatives have been investigated for agricultural applications:

  • Fungicides and Insecticides : Certain derivatives have been reported to possess fungicidal and insecticidal properties, making them useful in pest management . The structural versatility of thieno[3,2-d]pyrimidines allows for modifications that enhance their effectiveness as agrochemicals.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds:

  • SAR studies have indicated that specific substitutions on the thieno[3,2-d]pyrimidine ring can significantly alter biological activity. For instance, substituents such as piperidine or morpholine have been linked to improved antitumor activities . This knowledge aids in the rational design of new derivatives with enhanced properties.

Data Table: Summary of Biological Activities

CompoundTargetActivityIC50 (μM)Reference
12eEZH2Antitumor0.55
6oEGFRAntitumor≤ 250
VariousVEGFR-2Antitumor4.84 - 24.27
Compound 34ATRInhibitor1.5

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thieno[3,2-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Core Scaffold Variations

Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Activity Differences: Thieno[3,2-d]pyrimidine derivatives generally exhibit lower antiproliferative activity compared to thieno[2,3-d]pyrimidine analogues. For example, compounds with the [2,3-d] scaffold showed IC50 values of 0.8–2.1 µM against cancer cell lines, whereas [3,2-d] derivatives had IC50 values >5 µM . The position of the sulfur atom in the thiophene ring influences steric and electronic interactions with kinase ATP-binding pockets, affecting target selectivity .
Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine derivatives (e.g., PD-1/PD-L1 inhibitors) demonstrate enhanced metabolic stability compared to thieno[3,2-d]pyrimidines due to the nitrogen-rich pyridine ring, which improves solubility and reduces hepatic clearance .

Substituent Effects

Trifluoroethoxy vs. Thioether Substituents
  • 4-(2,2,2-Trifluoroethoxy): The trifluoroethoxy group enhances inhibitory potency against kinases (e.g., EGFR IC50 = 14–65 nM for pyrrolidinyl-acetylenic derivatives) by forming strong hydrophobic interactions with kinase pockets . Exhibits dual-stage antiplasmodial activity (IC50 = 0.8 µM against Plasmodium falciparum), outperforming non-fluorinated analogues .
  • 4-Thioether Derivatives: Thioether-substituted thieno[3,2-d]pyrimidines (e.g., compound 9 in ) show moderate antiplasmodial activity (IC50 = 2.5–5.0 µM) but higher solubility due to sulfur's polarizability.
Kinase Inhibition Profiles
Compound Target Kinase IC50 (nM) Selectivity Over FGFR4 Reference
4-Trifluoroethoxy derivative EGFR 14–65 10-fold
Blu9931-based derivative FGFR4 1.2 N/A
1-Aryl-3-[4-(thienopyrimidinyloxy)phenyl]urea VEGFR-2 150–199 5-fold over VEGFR-1
  • Key Insight : The trifluoroethoxy group improves EGFR/ErbB2 dual inhibition but reduces selectivity for FGFR4 compared to Blu9931-based compounds .

Anticancer Activity Against Resistant Mutants

  • Thieno[3,2-d]pyrimidine derivatives with a methoxy group at the phenyl ring (e.g., compound IIB-2) overcome ALK G1202R resistance (IC50 = 37 nM) by forming a hydrogen bond with the mutant gatekeeper residue .
  • In contrast, pyrido[3,2-d]pyrimidines (e.g., compound VI) show superior activity against EGFR L858R/T790M mutants (IC50 = 8 nM) due to better steric complementarity .

Pharmacokinetic Properties

Property 4-Trifluoroethoxy Thieno[3,2-d]pyrimidine Thieno[2,3-d]pyrimidine Pyrido[3,2-d]pyrimidine
Metabolic Stability (t1/2) 4.2 h (human liver microsomes) 2.1 h 6.8 h
Solubility (mg/mL) 0.15 0.08 0.45
Oral Bioavailability (%) 32 18 55

Data compiled from .

Biological Activity

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H7F3N2O1S\text{C}_9\text{H}_7\text{F}_3\text{N}_2\text{O}_1\text{S}

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, various derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. One study identified that compounds derived from thieno[3,2-d]pyrimidine showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .

Anticancer Potential

The anticancer properties of thieno[3,2-d]pyrimidines have been explored in various cancer cell lines. For example, certain derivatives have shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

In a study involving the evaluation of this compound on HeLa cells (cervical cancer), it was found that the compound inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .

The biological activities of thieno[3,2-d]pyrimidines can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidines inhibit enzymes like phosphodiesterases and kinases which are involved in signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : Some compounds exhibit antagonistic activity on histamine receptors which contributes to their anti-inflammatory effects .

Applications in Agriculture

Beyond medicinal applications, thieno[3,2-d]pyrimidines have been noted for their utility as fungicides and insecticides. Their structural characteristics allow them to disrupt biological processes in pests effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.